
2,3,4,5,6-Pentafluorophenyl 4-methoxybenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,4,5,6-Pentafluorophenyl 4-methoxybenzenesulfonate (PFMBS) is a synthetic compound that has been used for a variety of applications in scientific research and laboratory experiments. PFMBS is an anionic surfactant used to solubilize hydrophobic compounds, and has been used to study the properties of polymers solutions, as well as to facilitate the synthesis of a variety of compounds. It has also been used in the production of polymeric materials and in the development of new catalysts.
Aplicaciones Científicas De Investigación
Antiviral Research
Researchers have designed paeonol-phenylsulfonyl derivatives, including compounds with 4-methoxybenzenesulfonate structures, to combat Hepatitis B virus (HBV) infections. These compounds have shown potent antiviral effects against HBV, with significant selectivity indexes exceeding those of commercially available antiviral drugs. This indicates their potential as lead compounds for developing new antiviral medicines (Huang et al., 2016).
Synthetic Chemistry and Catalysis
In synthetic chemistry, the compound has been used as a precursor in the lipase-catalyzed transesterification to synthesize optically pure bis(pentafluorophenyl)ethane-1,2-diol. This process demonstrates the compound's utility in producing materials with specific optical properties, showcasing its application in fine chemical synthesis (Sakai et al., 2000).
Materials Science
In materials science, 4-methoxybenzenesulfonate derivatives have been utilized in synthesizing luminescent lanthanide coordination polymers, where they act as ligands to form structures with interesting luminescence properties. This application is crucial for developing new materials for optical and electronic devices (Yang et al., 2008).
Organic Electronics
The compound has found application in organic electronics, specifically in the synthesis of stilbazolium derivatives for second-order nonlinear optics. These derivatives, when crystallized, exhibit large nonlinear optical and electro-optical effects, making them suitable for applications in photonic devices (Yang et al., 2005).
Environmental Science
In environmental science, researchers have explored the mineralization of pentafluorophenol using photo-Fenton processes, indicating the compound's relevance in studies aimed at pollutant degradation and water treatment. The photo-Fenton process has shown efficient degradation of pentafluorophenol to harmless species, underscoring the importance of such compounds in environmental remediation efforts (Ravichandran et al., 2010).
Mecanismo De Acción
Target of Action
It is often used as a reagent in organic synthesis reactions , suggesting that its targets could be a wide range of organic compounds.
Mode of Action
The compound interacts with its targets by participating in chemical reactions, potentially altering the properties of the target molecules . The exact nature of these interactions would depend on the specific reaction conditions and the other reactants involved.
Result of Action
The molecular and cellular effects of 2,3,4,5,6-Pentafluorophenyl 4-methoxybenzenesulfonate’s action would be determined by the specific reactions it is involved in . As a reagent, its primary effect would be the transformation of target molecules during chemical reactions.
Action Environment
The action, efficacy, and stability of this compound are likely to be influenced by various environmental factors, including temperature, pH, and the presence of other chemicals . These factors could affect the compound’s reactivity and the outcomes of the reactions it participates in.
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
2,3,4,5,6-Pentafluorophenyl 4-methoxybenzenesulfonate plays a crucial role in biochemical reactions, particularly in the field of proteomics. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to form stable complexes with proteins, which can be utilized in protein labeling and identification . The nature of these interactions often involves the formation of covalent bonds with amino acid residues, leading to modifications that can be detected and analyzed using mass spectrometry .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to affect the phosphorylation status of key signaling proteins, thereby altering downstream signaling events . Additionally, it can impact gene expression by modifying transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites . This binding can lead to conformational changes in the enzyme structure, affecting its activity. Furthermore, the compound can influence gene expression by interacting with DNA-binding proteins and transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions . Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained changes in gene expression and protein activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate cellular processes without causing significant toxicity . At higher doses, it can induce toxic effects, including cellular damage and apoptosis . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are part of these pathways, influencing metabolic flux and metabolite levels . The compound can be metabolized by specific enzymes, leading to the formation of metabolites that can further participate in biochemical reactions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the localization and accumulation of the compound in specific cellular compartments . The compound’s distribution can influence its biological activity and effectiveness in biochemical applications .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can enhance its interactions with target biomolecules and increase its efficacy in biochemical assays .
Propiedades
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 4-methoxybenzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F5O4S/c1-21-6-2-4-7(5-3-6)23(19,20)22-13-11(17)9(15)8(14)10(16)12(13)18/h2-5H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBTCYIYILYPZCB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)OC2=C(C(=C(C(=C2F)F)F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F5O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10382440 |
Source


|
| Record name | Pentafluorophenyl 4-methoxybenzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10382440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
663175-94-8 |
Source


|
| Record name | Pentafluorophenyl 4-methoxybenzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10382440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
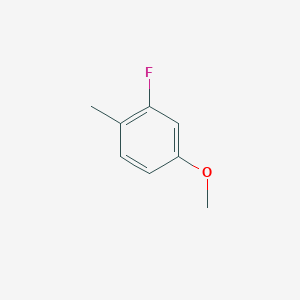
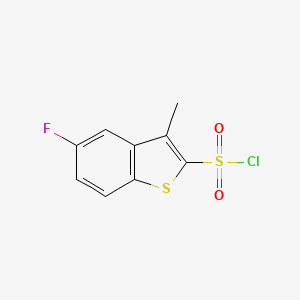
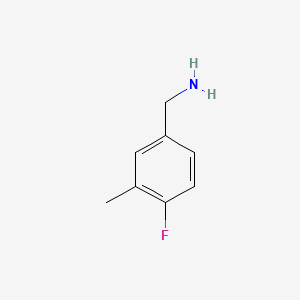
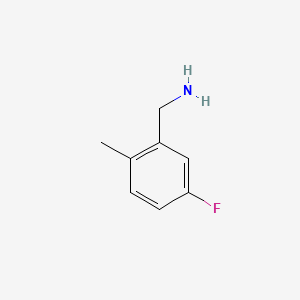

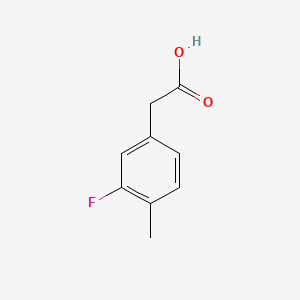




![1-[2-(3-Fluoro-4-methylphenyl)-1,3-thiazol-4-YL]ethan-1-one](/img/structure/B1304806.png)
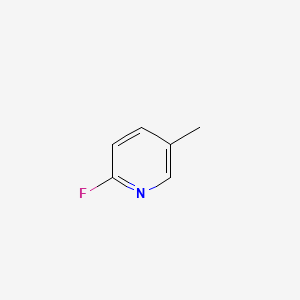
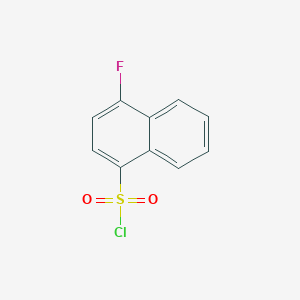
![3-{[4-(Tert-butoxycarbonyl)piperazin-1-yl]methyl}benzoic acid](/img/structure/B1304811.png)
